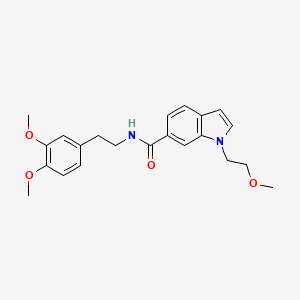

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Description

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a synthetic indole-derived carboxamide featuring two distinct substituents:

- 1-(2-methoxyethyl) group at the indole nitrogen (position 1), enhancing hydrophilicity via its ether linkage.

- 3,4-dimethoxyphenethyl chain attached to the carboxamide at position 6, providing electron-donating methoxy groups that may influence receptor binding and metabolic stability.

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide |

InChI |

InChI=1S/C22H26N2O4/c1-26-13-12-24-11-9-17-5-6-18(15-19(17)24)22(25)23-10-8-16-4-7-20(27-2)21(14-16)28-3/h4-7,9,11,14-15H,8,10,12-13H2,1-3H3,(H,23,25) |

InChI Key |

VPIWHHNMXRSMRD-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Methoxy Substitution: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho or para to the methoxy groups, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or reduced carboxamide derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with possible antimicrobial, antifungal, or anticancer properties.

Medicine: Studied for its potential therapeutic effects, including its role as a modulator of biological pathways.

Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects. For example, it may inhibit or activate certain signaling pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Key Observations:

- Substitution Position : The target compound and the analog in share a 6-carboxamide group, whereas analogs in have 2-carboxamide substitutions. Position 6 may offer steric advantages for receptor binding compared to position 2.

- Solubility : The target’s 2-methoxyethyl and 3,4-dimethoxyphenethyl groups likely reduce lipophilicity (lower logP) compared to benzoylphenyl substituents in , which are highly aromatic and hydrophobic.

Functional Group Impact

- Fluorine Substitution : Analogs in incorporate fluorine at position 5 of the indole, which can enhance metabolic stability and binding affinity via electronegative effects. The absence of fluorine in the target may alter pharmacokinetics.

- Methoxy vs. Benzoyl Groups : The target’s methoxyethyl and dimethoxyphenethyl substituents prioritize solubility and electron donation, contrasting with the aromatic benzoyl groups in that may improve π-π stacking but reduce bioavailability.

- Methylthio vs.

Biological Activity

N-(3,4-dimethoxyphenethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by data from various studies.

Chemical Structure

The compound features an indole core substituted with a 3,4-dimethoxyphenethyl group and a 2-methoxyethyl group. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | ≤0.25 | Strong |

| Escherichia coli | >32 | No Activity |

| Candida neoformans | ≤0.25 | Strong |

| Pseudomonas aeruginosa | >32 | No Activity |

The compound exhibited strong activity against Staphylococcus aureus and Candida neoformans, indicating its potential as an antimicrobial agent. However, it showed no activity against Gram-negative bacteria like E. coli and P. aeruginosa at the tested concentrations .

Antifungal Activity

The antifungal properties are particularly noteworthy, with significant activity observed against C. neoformans. The MIC values suggest that the compound could be a promising candidate for treating fungal infections, especially in immunocompromised patients.

Cytotoxicity Studies

Cytotoxicity was assessed using human embryonic kidney cells (HEK293). The results indicated that while some compounds in the study exhibited cytotoxic effects, this compound showed minimal cytotoxicity at concentrations up to 32 µg/mL. This suggests a favorable therapeutic index for further development .

Case Studies

A case study involving the synthesis and evaluation of various analogues of this compound highlighted the importance of structural modifications in enhancing biological activity. The study found that halogen substitutions on the indole ring significantly influenced antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with specific substitutions demonstrated improved MIC values compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.